tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
Overview
Description
Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This compound, in particular, has a complex structure that includes a tert-butyl group, an amino group, and a tetrahydronaphthalene ring.
Mechanism of Action
Target of Action
Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle progression, particularly in the transition from the G1 phase to the S phase.
Mode of Action
The compound interacts with its targets, CDK4 and CDK6, by binding to their active sites. This binding inhibits the kinase activity of CDK4 and CDK6, preventing them from phosphorylating their target proteins. As a result, the cell cycle progression is halted at the G1 phase, preventing the cell from entering the S phase .
Biochemical Pathways
The inhibition of CDK4 and CDK6 by this compound affects the cell cycle regulatory pathway. Specifically, it prevents the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the cell cycle. This leads to the accumulation of cells in the G1 phase and a decrease in DNA synthesis, thereby inhibiting cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell cycle progression. By selectively inhibiting CDK4 and CDK6, the compound prevents cells from progressing from the G1 phase to the S phase of the cell cycle. This results in the inhibition of cell proliferation, which may be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 5-amino-5,6,7,8-tetrahydronaphthalen-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amino group.
Substitution: : The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reagents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).
Major Products Formed
Oxidation: : Formation of 5-amino-5,6,7,8-tetrahydronaphthalen-2-nitro .
Reduction: : Formation of 5-amino-5,6,7,8-tetrahydronaphthalen-2-amine .
Substitution: : Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate: has several scientific research applications:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: : It can be used as a building block for the synthesis of biologically active molecules.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate: is similar to other carbamate compounds, but its unique structure sets it apart. Some similar compounds include:
Methyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
Ethyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
Propyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
These compounds differ in the alkyl group attached to the carbamate moiety, which can affect their physical, chemical, and biological properties.
Properties
IUPAC Name |
tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-7-8-12-10(9-11)5-4-6-13(12)16/h7-9,13H,4-6,16H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRUNVZVLNSKHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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